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Compound of Interest

Compound Name: Butyl valerate

Cat. No.: B146188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for

the unambiguous structural elucidation of organic molecules. This guide provides a

comparative analysis of the ¹H and ¹³C NMR spectra of butyl valerate against other structurally

similar esters, namely ethyl butyrate and propyl pentanoate. The presented data, coupled with

a detailed experimental protocol, serves as a comprehensive resource for the structural

confirmation of butyl valerate in a research and development setting.

Comparison of ¹H and ¹³C NMR Spectral Data
The structural integrity of butyl valerate can be unequivocally confirmed by analyzing its ¹H

and ¹³C NMR spectra and comparing the observed chemical shifts, multiplicities, and coupling

constants with those of known standards and alternative ester compounds. Below is a

summary of the key spectral data for butyl valerate, ethyl butyrate, and propyl pentanoate.

Table 1: ¹H NMR Spectral Data Comparison
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Compound
Functional
Group

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Butyl Valerate CH₃ (Valerate) 0.92 t 7.4

CH₂ (Valerate, γ) 1.37 sextet 7.4

CH₂ (Valerate, β) 1.61 quintet 7.5

CH₂ (Valerate, α) 2.28 t 7.5

O-CH₂ (Butyl) 4.06 t 6.7

O-CH₂-CH₂

(Butyl)
1.64 quintet 7.2

O-CH₂-CH₂-CH₂

(Butyl)
1.40 sextet 7.4

CH₃ (Butyl) 0.94 t 7.4

Ethyl Butyrate CH₃ (Butyrate) 0.95 t 7.4

CH₂ (Butyrate, β) 1.66 sextet 7.4

CH₂ (Butyrate, α) 2.27 t 7.5

O-CH₂ (Ethyl) 4.12 q 7.1

CH₃ (Ethyl) 1.25 t 7.1

Propyl

Pentanoate

CH₃

(Pentanoate)
0.91 t 7.4

CH₂

(Pentanoate, γ)
1.34 m

CH₂

(Pentanoate, β)
1.60 m

CH₂

(Pentanoate, α)
2.26 t 7.5

O-CH₂ (Propyl) 3.99 t 6.7
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O-CH₂-CH₂

(Propyl)
1.65 sextet 7.2

CH₃ (Propyl) 0.93 t 7.4

Note: Data for butyl valerate and ethyl butyrate was obtained from publicly available spectral

databases. Data for propyl pentanoate is predicted and compiled from typical values.

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Atom Chemical Shift (δ) ppm

Butyl Valerate C=O 173.8

O-CH₂ 64.2

CH₂ (Valerate, α) 34.2

O-CH₂-CH₂ 30.8

CH₂ (Valerate, β) 27.2

CH₂ (Valerate, γ) 22.4

O-CH₂-CH₂-CH₂ 19.2

CH₃ (Butyl) 13.8

CH₃ (Valerate) 13.7

Ethyl Butyrate C=O 173.7

O-CH₂ 60.1

CH₂ (Butyrate, α) 36.2

CH₂ (Butyrate, β) 18.5

CH₃ (Ethyl) 14.3

CH₃ (Butyrate) 13.7

Propyl Pentanoate C=O 173.9

O-CH₂ 66.0

CH₂ (Pentanoate, α) 34.1

O-CH₂-CH₂ 22.0

CH₂ (Pentanoate, β) 27.1

CH₂ (Pentanoate, γ) 22.3

CH₃ (Propyl) 10.5

CH₃ (Pentanoate) 13.8
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Note: Data for butyl valerate and ethyl butyrate was obtained from publicly available spectral

databases. Data for propyl pentanoate is predicted and compiled from typical values.

Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The

following methodology outlines the steps for the structural confirmation of liquid ester samples

like butyl valerate.[1][2][3][4][5][6]

1. Sample Preparation[1][3][5][6]

Sample Purity: Ensure the butyl valerate sample is of high purity, as impurities will introduce

extraneous peaks in the NMR spectrum.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For

non-polar esters like butyl valerate, deuterated chloroform (CDCl₃) is a common and

effective choice.

Concentration:

For ¹H NMR, prepare a solution by dissolving 5-25 mg of the ester in approximately 0.6-

0.7 mL of the deuterated solvent.[5]

For ¹³C NMR, a higher concentration of 20-100 mg in 0.6-0.7 mL of solvent is

recommended due to the lower natural abundance of the ¹³C isotope.[5]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample solution. TMS provides a reference peak at 0 ppm for calibrating the

chemical shift scale.

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5

mm NMR tube. Ensure there are no solid particles in the solution, as they can adversely

affect the magnetic field homogeneity. The final sample height in the tube should be

approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition[2]
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be

tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The spectrometer's field

frequency is then "locked" onto the deuterium signal of the solvent to compensate for any

magnetic field drift during the experiment.

Shimming: The magnetic field homogeneity is optimized by a process called shimming.

Automated shimming routines are available on modern spectrometers and are typically

sufficient for achieving sharp, symmetrical peaks.

¹H NMR Acquisition:

A standard single-pulse experiment is typically used.

Key acquisition parameters include the spectral width, acquisition time, and relaxation

delay. For a typical ¹H spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds are good starting points.

A small number of scans (e.g., 8-16) is usually sufficient.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and

enhance the signal-to-noise ratio.

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans is required (e.g.,

128 or more).

A wider spectral width (e.g., 200-240 ppm) is necessary to cover the entire range of ¹³C

chemical shifts.

3. Data Processing and Analysis

Fourier Transform: The acquired free induction decay (FID) signal is converted into a

frequency-domain spectrum using a Fourier transform.
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Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the

pure absorption mode. The baseline is corrected to be flat and free of distortion.

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.

Peak Picking and Integration: The chemical shifts of all peaks are determined. For ¹H NMR

spectra, the integral of each peak is calculated to determine the relative number of protons

giving rise to the signal.

Analysis of Splitting Patterns: The multiplicity (singlet, doublet, triplet, etc.) and coupling

constants (J-values) of the signals in the ¹H NMR spectrum are analyzed to deduce the

connectivity of the protons in the molecule.

Logical Workflow for Structural Confirmation
The process of confirming the structure of butyl valerate using NMR spectroscopy follows a

logical progression from sample preparation to final structural verification. This workflow can be

visualized as follows:
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Workflow for NMR-based structural confirmation.
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By systematically following this workflow and comparing the acquired data with the reference

tables, researchers can confidently confirm the chemical structure of synthesized or isolated

butyl valerate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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